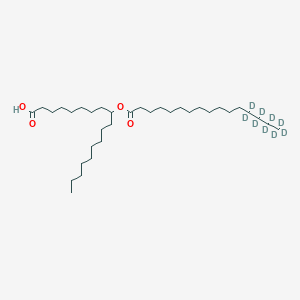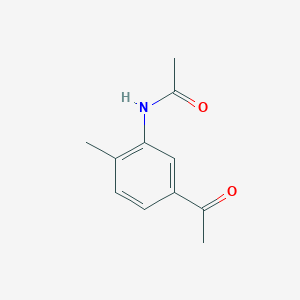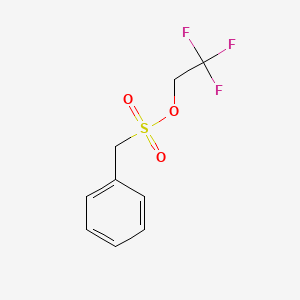
2,2,2-Trifluoroethyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl phenylmethanesulfonate is an organic compound characterized by the presence of a trifluoroethyl group and a phenylmethanesulfonate group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl phenylmethanesulfonate can be synthesized through the reaction of 2,2,2-trifluoroethanol with phenylmethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is cooled to low temperatures (around -25°C) to facilitate the reaction. After the addition of the reagents, the mixture is allowed to warm to room temperature and stirred overnight. The product is then isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The trifluoroethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products include substituted trifluoroethyl derivatives.
Oxidation: Products include oxidized forms of the trifluoroethyl group.
Reduction: Products include reduced forms of the trifluoroethyl group.
Hydrolysis: Products include 2,2,2-trifluoroethanol and phenylmethanesulfonic acid.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl phenylmethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl phenylmethanesulfonate involves the interaction of the trifluoroethyl group with various molecular targets. The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The phenylmethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interactions with specific enzymes, receptors, or other biomolecules, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but lacks the phenyl group.
2,2,2-Trifluoroethyl p-toluenesulfonate: Contains a p-toluenesulfonate group instead of a phenylmethanesulfonate group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a phenylmethanesulfonate group.
Uniqueness
2,2,2-Trifluoroethyl phenylmethanesulfonate is unique due to the presence of both the trifluoroethyl and phenylmethanesulfonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. The phenyl group adds aromaticity, which can influence the compound’s interactions with other molecules and its overall behavior in chemical reactions .
Propriétés
Numéro CAS |
200876-85-3 |
|---|---|
Formule moléculaire |
C9H9F3O3S |
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl phenylmethanesulfonate |
InChI |
InChI=1S/C9H9F3O3S/c10-9(11,12)7-15-16(13,14)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
AMSXUBUACIVCEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)
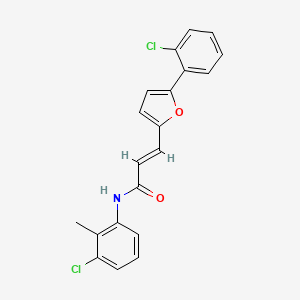
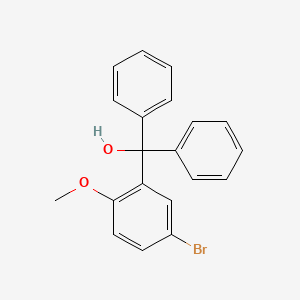
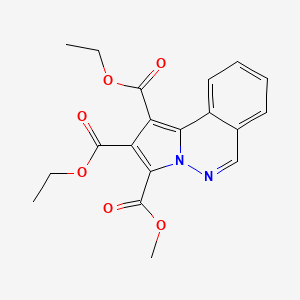
![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
